
1,2-Oxazole-3,5-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Oxazole-3,5-dicarbonyl dichloride is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure. This compound is a derivative of oxazole, which is known for its wide range of biological activities and applications in medicinal chemistry . The presence of two carbonyl chloride groups at positions 3 and 5 makes this compound highly reactive and useful in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-oxazole-3,5-dicarbonyl dichloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with an amine, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazole-3,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The oxazole ring can undergo oxidation to form oxazoles with different oxidation states.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids, transition metal complexes
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amides, esters, and thioesters. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
1,2-Oxazole-3,5-dicarbonyl dichloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-oxazole-3,5-dicarbonyl dichloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: Contains the oxazole ring but with different substitution patterns.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Thiazole: Contains a sulfur atom instead of oxygen in the ring structure.
Uniqueness
1,2-Oxazole-3,5-dicarbonyl dichloride is unique due to the presence of two highly reactive carbonyl chloride groups, which make it a versatile intermediate in chemical synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from other similar compounds .
Properties
CAS No. |
80887-20-3 |
|---|---|
Molecular Formula |
C5HCl2NO3 |
Molecular Weight |
193.97 g/mol |
IUPAC Name |
1,2-oxazole-3,5-dicarbonyl chloride |
InChI |
InChI=1S/C5HCl2NO3/c6-4(9)2-1-3(5(7)10)11-8-2/h1H |
InChI Key |
BTAZTUZCVOPGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


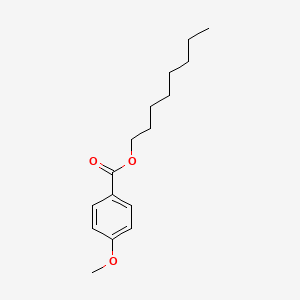

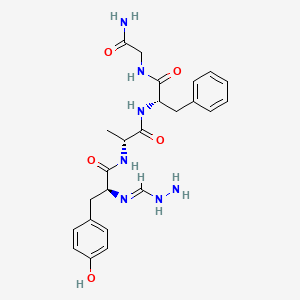
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
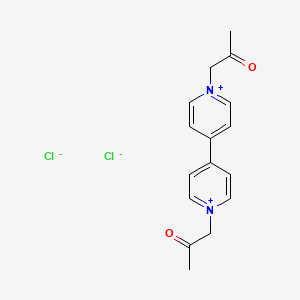
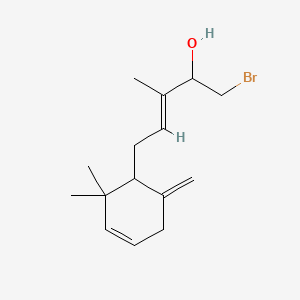

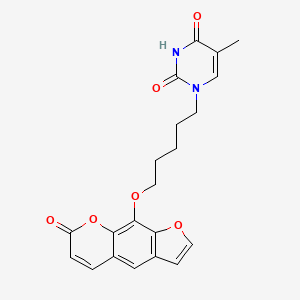
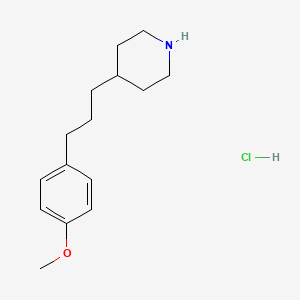

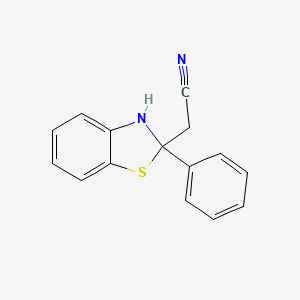
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
